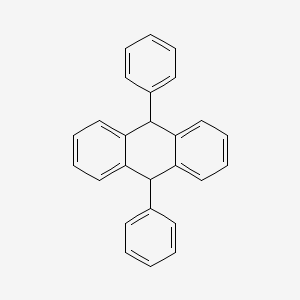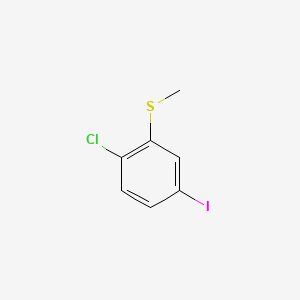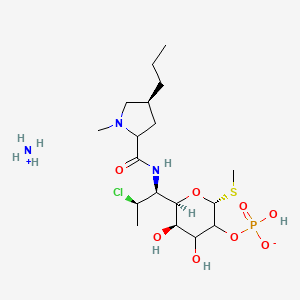
Lenalidomide-CO-PEG4-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-CO-PEG4-C2-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and an azide functional group. The PEG linker improves the solubility and bioavailability of the compound, while the azide group allows for further chemical modifications, such as click chemistry reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG4-C2-azide involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione. The key steps include bromination, cyclization, and hydrogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-CO-PEG4-C2-azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azide group allows for nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of lenalidomide.
Reduction: Reduced forms of lenalidomide.
Substitution: Triazole derivatives formed through click chemistry reactions.
Applications De Recherche Scientifique
Lenalidomide-CO-PEG4-C2-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and as a tool for labeling biomolecules.
Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
Lenalidomide-CO-PEG4-C2-azide exerts its effects by modulating the activity of the cereblon (CRBN) protein, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins, such as IKZF1 and IKZF3, which are involved in the regulation of immune responses and cell proliferation . The PEG linker enhances the compound’s solubility and bioavailability, while the azide group allows for further functionalization and targeted delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: The parent compound, known for its immunomodulatory and anti-cancer properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic effects.
Thalidomide: The original compound, known for its immunomodulatory properties but with significant side effects.
Uniqueness
Lenalidomide-CO-PEG4-C2-azide stands out due to its enhanced solubility and bioavailability, as well as its potential for further chemical modifications through the azide group. This makes it a versatile tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H32N6O8 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33) |
Clé InChI |
YXFGLSUUQCIEID-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


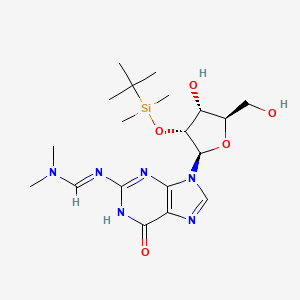
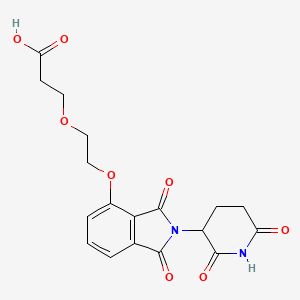
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
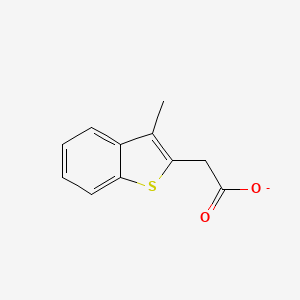
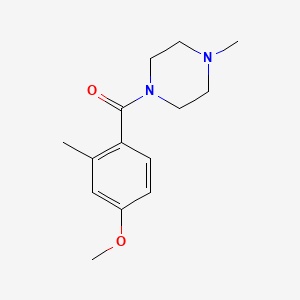
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
